

# Perzinfotel safety profile compared to ketamine

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## Compound Focus: Perzinfotel

CAS No.: 144912-63-0

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## Drug Profile Comparison

Feature	Perzinfotel (EAA-090)	Ketamine
<b>Drug Status</b>	Research compound; development discontinued [1] [2].	Approved anesthetic; approved (esketamine) for treatment-resistant depression [3] [4].
<b>Primary Mechanism</b>	Competitive NMDA receptor antagonist [5] [1].	Non-competitive NMDA receptor antagonist [6] [4].
<b>Primary Indications (Investigational/Approved)</b>	Investigated for neuroprotection in stroke; lacked analgesic effects [1] [2].	Anesthesia, treatment-resistant depression, pain management (off-label) [3] [4] [7].
<b>Key Safety Findings</b>	Preclinically, showed a favorable ratio for preventing hypersensitivity versus motor side effects [5]. Good preclinical safety profile [1].	Well-established side effects: dissociation, hypertension, nausea, potential for abuse [3] [4]. Respiratory depression is rare [4].
<b>Major Development Hurdle</b>	Very low oral bioavailability (3-5%) [2].	Psychotomimetic effects and abuse potential [3].

## Experimental Data and Methodology

The distinct profiles of **perzinfotel** and ketamine are supported by different experimental approaches.

### Perzinfotel: Chemically-Induced Hypersensitivity Model

A key study investigating **perzinfotel**'s effects used a **rat model of chemically-induced thermal hypersensitivity** [5].

- **Objective:** To evaluate the drug's ability to block thermal hypersensitivity (a model of neuropathic pain) without causing general impairment.
- **Protocol:**
  - **Baseline Measurement:** The baseline tail-withdrawal response to warm water was established in rats.
  - **Induction of Hypersensitivity:** A chemical irritant (Prostaglandin E2, PGE2) was injected into the tail to induce a state of thermal hypersensitivity.
  - **Drug Administration:** Rats were treated with **perzinfotel** or other NMDA receptor antagonists.
  - **Outcome Measures:** Researchers measured:
    - **Anti-hypersensitivity effect:** The restoration of normal tail-withdrawal latency.
    - **Motor side effects:** Any drug-induced reduction in response rates, assessed separately.
- **Key Finding:** **Perzinfotel** effectively prevented the irritant-induced thermal hypersensitivity but did not exhibit general antinociceptive effects (pain blockade). It showed a larger therapeutic ratio for preventing hypersensitivity versus causing motor side effects compared to other compounds tested [5].

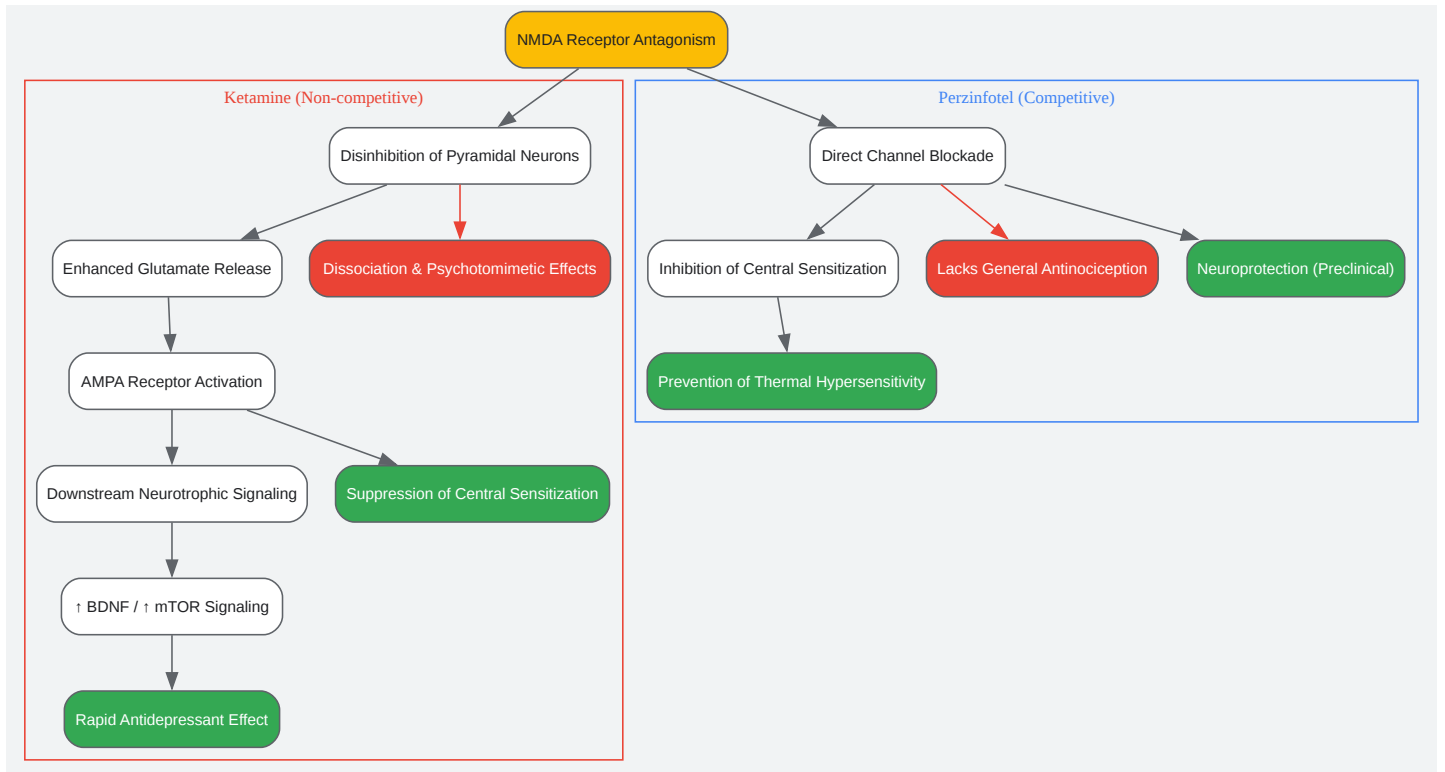
### Ketamine: Human Experimental Pain Study

A placebo-controlled human study elucidated ketamine's effect on pain processing [7].

- **Objective:** To assess the effect of ketamine on single and repeated nociceptive (pain) stimuli in humans.
- **Protocol:**
  - **Design:** A placebo-controlled study in 12 human volunteers.
  - **Drug Administration:** A ketamine bolus (0.5 mg/kg) followed by a 20-minute continuous infusion.
  - **Nociceptive Testing:** Multiple stimuli were applied:
    - **Temporal Summation:** Repeated electrical stimuli (five pulses at 2 Hz) to test "wind-up," a phenomenon of increased pain response linked to central sensitization.
    - **Single Stimuli:** Various single stimuli (argon laser, pressure, electrical) were used to assess general hypoalgesia.
  - **Outcome Measures:** Both psychophysical (pain thresholds, ratings) and electrophysiological (withdrawal reflex) measurements were recorded.
- **Key Finding:** Ketamine specifically inhibited the facilitation of the withdrawal reflex and the pain rating to *repeated* stimuli, but not to a *single* stimulus. It demonstrated a marked hypoalgesic effect on high-intensity stimuli, confirming its role in suppressing central sensitization [7].

## Mechanisms of Action and Neurobiological Effects

The following diagram illustrates the key neurobiological mechanisms and effects discussed in the research for these NMDA receptor antagonists.



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## Key Takeaways for Researchers

For research and development professionals, the comparison yields critical insights:

- **Perzinfotel** represents a path not taken. Its highly specific action and favorable preclinical safety profile [5] [1] were outweighed by practical pharmacokinetic challenges (extremely low oral

bioavailability [2]) that halted its progression. It serves as an example of a clean experimental tool for studying NMDA receptor function without analgesic confounders.

- **Ketamine** offers a complex but clinically validated profile. Its non-competitive antagonism leads to a broader range of effects, including both therapeutic (antidepressant, antihyperalgesic) and adverse (dissociative) outcomes [6] [3] [4]. Its mechanism extends beyond mere NMDA blockade to involve downstream neurotrophic pathways, making it a more versatile but also less specific therapeutic agent.

The choice for clinical application is clear, as only ketamine has successfully navigated the development pathway. For drug design, **perzinfotel**'s story highlights that efficacy and safety are not the only hurdles; drug-like properties such as bioavailability are equally critical.

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## References

1. - Wikipedia Perzinfotel [en.wikipedia.org]
2. Perzinfotel [medbox.iiab.me]
3. treatment for depression: a review | Discover Mental Health Ketamine [link.springer.com]
4. Abuse, Hazards & Overdose - Drugs.com Ketamine [drugs.com]
5. Effects of the N-Methyl-d-aspartate Receptor Antagonist ... [sciencedirect.com]
6. Ketamine: Neuroprotective or Neurotoxic? - PMC [pmc.ncbi.nlm.nih.gov]
7. The effect of N-methyl-D-aspartate antagonist (ketamine) ... [pubmed.ncbi.nlm.nih.gov]

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